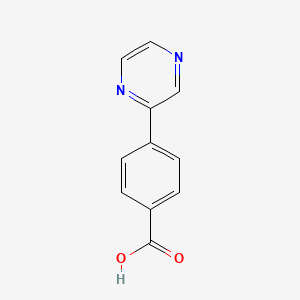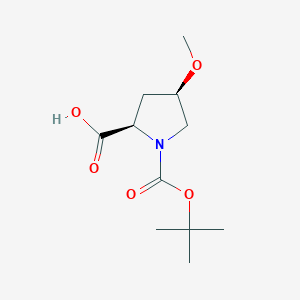
Methyl 4-fluoro-3-oxopentanoate
Overview
Description
“Methyl 4-fluoro-3-oxopentanoate” is a chemical compound with the molecular formula C6H9FO3 . It has a molecular weight of 148.13 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-fluoro-3-oxopentanoate” consists of 6 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 4-fluoro-3-oxopentanoate” is a relatively stable compound under normal conditions.Scientific Research Applications
Metabolic Studies in Biological Systems
Methyl 4-fluoro-3-oxopentanoate and its derivatives are actively involved in metabolic studies, particularly focusing on pancreatic islets. The compound has been observed to significantly stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity, indicating its crucial role in cellular metabolism. Moreover, its catabolism is intricately linked to mitochondrial oxidative phosphorylation, highlighting its importance in cellular energy dynamics (Hutton, Sener, & Malaisse, 1979).
Chemical Synthesis and Structural Analysis
Methyl 4-fluoro-3-oxopentanoate serves as a pivotal substrate in chemical synthesis, especially in the generation of new heterocyclic systems. Its involvement in multicomponent condensation reactions has led to the creation of novel compounds with intricate molecular and crystal structures. These compounds have potential applications in various fields, including material science and pharmaceuticals (Dyachenko et al., 2020).
Pharmaceutical and Medical Research
Methyl 4-fluoro-3-oxopentanoate derivatives are explored for their potential in medical research. Studies on amino acetate functionalized Schiff base organotin(IV) complexes derived from the compound have shown promising results in cytotoxicity against various human tumor cell lines, indicating their potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Material Science Applications
In material science, the compound finds its application in the preparation of microporous poly(vinylidene fluoride) hollow fiber membranes. The use of derivatives of Methyl 4-fluoro-3-oxopentanoate as solvents in the manufacturing process influences the membrane's morphology, roughness, and mechanical properties, making it a valuable component in the development of advanced filtration and separation technologies (Hassankiadeh et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is involved in the process of fluorination, specifically in the monofluorination of 1,3-dicarbonyls such as diketones and ketoesters .
Mode of Action
Methyl 4-fluoro-3-oxopentanoate is produced through the fluorination of Methyl 3-oxopentanoate (MOP) using Difluorobis(fluoroxy)methane (BDM). This process results in a highly selective monofluorination, providing Methyl 4-fluoro-3-oxopentanoate with 100% conversion and 95% selectivity . The fluorination process is less effective in mixtures of HF and methanol, resulting in lower conversions and selectivity .
Pharmacokinetics
The compound’s fluorinated nature may influence its pharmacokinetic properties, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-fluoro-3-oxopentanoate. For instance, the fluorination process is more effective in highly acidic anhydrous HF solvent, but less effective in mixtures of HF and methanol . This suggests that the compound’s action can be influenced by the chemical environment, including factors such as solvent type and acidity.
properties
IUPAC Name |
methyl 4-fluoro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCYJUJNPDUPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430729 | |
| Record name | methyl 4-fluoro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-3-oxopentanoate | |
CAS RN |
227183-98-4 | |
| Record name | methyl 4-fluoro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B1312935.png)

![6-Methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1312937.png)








